Tripropylene glycol diacrylate is a difunctional acrylate monomer, meaning it contains two acrylate functional groups within its molecular structure []. These functional groups are highly reactive, making TPGDA a crucial component in free-radical polymerization reactions. TPGDA's role in polymer chemistry primarily involves acting as a crosslinking agent, facilitating the formation of three-dimensional polymer networks [, , ].
Tripropylene glycol diacrylate is a chemical compound classified as a difunctional monomer that belongs to the family of acrylates. Its systematic name is 2-Propenoic acid, (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] ester. This compound is recognized for its utility in various industrial applications, particularly in the formulation of coatings, inks, and adhesives due to its reactive properties and ability to polymerize under ultraviolet light or electron beam radiation.
Tripropylene glycol diacrylate is derived from tripropylene glycol and acrylic acid through a process of esterification. It falls under the category of high-volume industrial chemicals, with significant production reported globally. The compound is listed on various chemical inventories, including the High Volume Industrial Chemicals List in Australia, indicating its widespread use and importance in industrial applications.
The synthesis of tripropylene glycol diacrylate typically involves direct esterification of tripropylene glycol with acrylic acid. A common method includes the following steps:
Tripropylene glycol diacrylate has the molecular formula and a molecular weight of approximately 300.35 g/mol . Its structure features two acrylate functional groups attached to a branched alkyl polyether backbone.
The InChI representation for tripropylene glycol diacrylate is:
Tripropylene glycol diacrylate undergoes polymerization when exposed to free radicals, which can be generated by ultraviolet light or electron beams. This property makes it highly valuable in formulating energy-curable coatings and inks.
The polymerization mechanism involves the formation of radical species that initiate chain reactions leading to cross-linking and solidification of the material. The resulting polymers exhibit enhanced flexibility and resistance to water without brittleness .
The mechanism of action for tripropylene glycol diacrylate primarily revolves around its ability to participate in free radical polymerization. Upon exposure to suitable initiators (e.g., ultraviolet light), the acrylate groups react rapidly to form a three-dimensional network structure.
This polymerization process enhances the material's properties such as durability, chemical resistance, and mechanical strength, making it suitable for demanding applications in coatings and adhesives .
Tripropylene glycol diacrylate is characterized as a clear, colorless liquid with low viscosity and low volatility. It has a faint characteristic odor and is hydrophobic in nature.
Key chemical properties include:
Tripropylene glycol diacrylate finds extensive use across various scientific and industrial fields:
The industrial synthesis of tripropylene glycol diacrylate (TPGDA) employs direct esterification of tripropylene glycol (TPG) with acrylic acid under acidic conditions. This reaction follows a nucleophilic addition-elimination mechanism, where the carbonyl carbon of acrylic acid undergoes protonation, enhancing its electrophilicity for attack by the hydroxyl group of TPG. The elimination of water completes ester bond formation [1]. Catalytic systems are categorized as:
Table 1: Catalytic Performance Comparison for TPGDA Synthesis
Catalyst Type | Loading (wt%) | Temperature (°C) | Esterification Efficiency (%) | Reusability Cycles |
---|---|---|---|---|
Sulfuric acid | 1.5–2.5 | 80–95 | 88–92 | Not reusable |
p-Toluenesulfonic acid | 0.5–1.5 | 90–110 | 90–94 | Not reusable |
Amberlyst-15 | 2–5 | 80–100 | 85–90 | 5–7 |
Cs₂.₅H₀.₅PW₁₂O₄₀ | 3–6 | 100–120 | 82–88 | 10+ |
Reaction kinetics exhibit pseudo-second-order behavior, with rate constants increasing 2.3-fold when temperature rises from 70°C to 100°C [2].
Inhibitors prevent radical polymerization of acrylic acid and TPGDA during synthesis. Common inhibitors include:
Inhibitor selection balances temperature compatibility and purification requirements. MEHQ offers optimal stability in solvent-free systems (110°C), while PTZ suits higher-temperature reactions (120°C+) [5].
Table 2: Inhibitor Performance in TPGDA Synthesis
Inhibitor | Concentration | Effective Temperature Range (°C) | Residual Removal Method |
---|---|---|---|
Hydroquinone | 300–600 ppm | 60–90 | Alkaline washing |
MEHQ | 200–500 ppm | 70–110 | Vacuum stripping |
Phenothiazine | 0.3–0.5 wt% | 80–130 | Adsorption resins |
CuSO₄ | 50–100 ppm | 50–120 | Ion exchange |
Solvents influence reaction rates, byproduct formation, and downstream purification:
Kinetic studies reveal that Amberlyst-15-catalyzed esterification follows a Langmuir-Hinshelwood mechanism, where adsorption rates of acrylic acid and TPG govern reaction speed. Batch reactors achieve 90–94% conversion in 14–16 hours, while continuous flow systems reduce this to 3–5 hours via optimized mass transfer [2] [6].
Table 3: Solvent Impact on Reaction Kinetics
Solvent | Boiling Point (°C) | Reaction Time (h) | Byproduct Formation (%) | Post-Reaction Processing |
---|---|---|---|---|
Toluene | 110 | 8–10 | 1.5–2.2 | Neutralization, water washing |
Cyclohexane | 81 | 10–12 | 0.8–1.5 | Phase separation |
None (solvent-free) | – | 14–16 | 2.0–3.5 | Direct distillation |
Conventional TPGDA purification involves neutralizing acidic catalysts with sodium carbonate, followed by water washing, generating ~1 ton of wastewater per ton of product. Adsorption resin technology eliminates this by using:
This system reduces wastewater by 95% and increases yield by 5–7% by minimizing acrylic acid loss. Saturated resins are regenerated via methanol washing, enabling 50+ reuse cycles [6].
Modern protocols enhance sustainability through:
Table 4: Sustainable Synthesis Methods Comparison
Method | Reaction Time (h) | Wastewater Volume (L/ton TPGDA) | Energy Consumption (kWh/ton) | Yield (%) |
---|---|---|---|---|
Conventional (solvent) | 10–14 | 800–1000 | 450–550 | 85–88 |
Adsorption resin-based | 14–16 | 20–50 | 380–420 | 92–95 |
Solvent-free | 12–15 | 0 | 300–350 | 90–93 |
Reactive distillation | 6–8 | 100–200 | 250–300 | 95–97 |
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